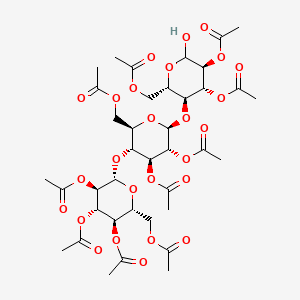![molecular formula C34H32Cl2O4 B13841872 (3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with dichloro groups and linked through methylene bridges to phenylene units, further connected to tetrahydrofuran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) typically involves multi-step organic reactions. The initial step often includes the preparation of the biphenyl core with dichloro substitutions. This can be achieved through halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide under controlled conditions.
Subsequent steps involve the formation of methylene bridges, which can be accomplished using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide. The phenylene units are then introduced through Friedel-Crafts alkylation reactions, utilizing catalysts like aluminum chloride.
Finally, the tetrahydrofuran rings are attached via etherification reactions, employing reagents such as tetrahydrofuran and strong acids like sulfuric acid to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichloro-substituted biphenyl core, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, amines in organic solvents like ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core and tetrahydrofuran rings enable it to bind to hydrophobic pockets within proteins, potentially inhibiting their activity or altering their function. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran): Unique due to its specific substitution pattern and structural features.
(3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran): Similar in structure but may differ in the position or type of substituents.
Uniqueness
The uniqueness of (3S,3’S)-3,3’-((((4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran) lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various applications.
特性
分子式 |
C34H32Cl2O4 |
|---|---|
分子量 |
575.5 g/mol |
IUPAC名 |
(3S)-3-[4-[[2-chloro-5-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]phenyl]methyl]phenoxy]oxolane |
InChI |
InChI=1S/C34H32Cl2O4/c35-33-11-5-25(19-27(33)17-23-1-7-29(8-2-23)39-31-13-15-37-21-31)26-6-12-34(36)28(20-26)18-24-3-9-30(10-4-24)40-32-14-16-38-22-32/h1-12,19-20,31-32H,13-18,21-22H2/t31-,32-/m0/s1 |
InChIキー |
CLWZPMAZGCTQOC-ACHIHNKUSA-N |
異性体SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)CC5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
正規SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)CC5=CC=C(C=C5)OC6CCOC6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
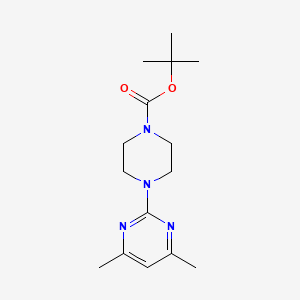
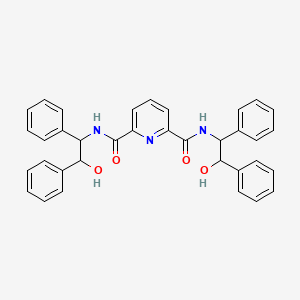
![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)

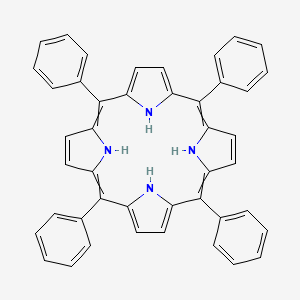
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
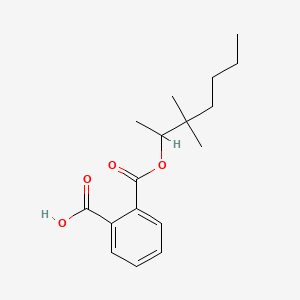
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13841851.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)
